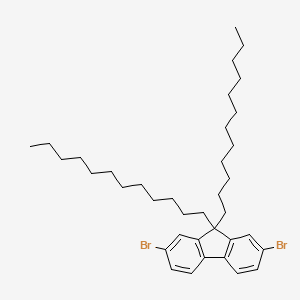

9,9-Didodecyl-2,7-dibromofluorene

Beschreibung

9,9-Didodecyl-2,7-dibromofluorene (CAS: 286438-45-7) is a brominated fluorene derivative with the molecular formula C₃₇H₅₆Br₂ (molecular weight: 660.65 g/mol). It is a pale yellow powder with a melting point of 50–55°C and a boiling point of 180°C at 0.15 mmHg . This compound is widely used as an intermediate in polymer light-emitting diodes (PLEDs) and organic electronics due to its extended π-conjugation and solubility in organic solvents, attributed to the two dodecyl (C₁₂H₂₅) side chains . Its high solubility and thermal stability make it ideal for synthesizing conjugated polymers and functionalized nanomaterials .

Eigenschaften

IUPAC Name |

2,7-dibromo-9,9-didodecylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOUJVGPGBSIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408708 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286438-45-7 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-didodecylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation of Fluorene

- Objective: Introduce two dodecyl groups at the 9-position of fluorene.

- Method: Nucleophilic substitution or phase transfer catalysis (PTC).

- Reagents and Conditions:

- Starting material: Fluorene or 2,7-dibromofluorene.

- Alkylating agent: 1-bromododecane.

- Base: Aqueous NaOH or KOH.

- Solvent system: Two-phase system such as toluene/water or DMSO/water.

- Catalyst: Tetraalkylammonium bromide (e.g., tert-butylammonium bromide) as phase transfer catalyst.

- Temperature: Typically 60 °C.

- Reaction time: Several hours (e.g., 5 hours).

- Advantages of PTC: Allows alkylation on 2,7-dihalogenated fluorene without side chain halogenation or unwanted side reactions on functional groups.

- Yield: Approximately 66% for 9,9-didodecylfluorene derivatives.

Bromination of 9,9-Didodecylfluorene

- Objective: Introduce bromine atoms at the 2 and 7 positions of the alkylated fluorene.

- Reagents and Conditions:

- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalyst: Iron or radical initiators such as azobisisobutyronitrile (AIBN).

- Solvent: Inert solvents like chloroform or carbon tetrachloride.

- Temperature: Reflux conditions.

- Process: Bromination is performed on the pre-alkylated fluorene to selectively substitute the 2 and 7 positions.

- Purification: Recrystallization or column chromatography to achieve high purity.

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Fluorene or 2,7-dibromofluorene, 1-bromododecane, aqueous NaOH, toluene, TBABr (phase transfer catalyst), 60 °C, 5 h | Alkylation via phase transfer catalysis in a biphasic system | 66% yield of 9,9-didodecylfluorene derivative as oil/solid |

| 2 | 9,9-Didodecylfluorene, Br2 or NBS, Fe catalyst or AIBN, chloroform, reflux | Bromination at 2,7-positions | High yield of 9,9-didodecyl-2,7-dibromofluorene |

| 3 | Recrystallization from hot hexane, column chromatography (silica gel, hexane/DCM gradient) | Purification to >98% purity | Pure compound suitable for optoelectronic applications |

- Recrystallization: Dissolve crude product in hot hexane, filter through Celite®, cool to −20 °C for 12 hours to crystallize pure product.

- Column Chromatography: Silica gel (60–120 mesh) with gradient eluent from hexane:DCM 9:1 to 1:1.

- Activated Charcoal Treatment: Reflux in ethanol with activated charcoal to remove trace impurities.

- Quality Control: Purity confirmed by ¹H NMR (absence of residual solvent peaks), HPLC (C18 column), and MALDI-TOF MS for molecular weight confirmation.

- Reaction Monitoring: Thin-layer chromatography (TLC) using silica gel and hexane:DCM (3:1) solvent system is effective for tracking reaction progress.

- Catalyst Systems for Polymerization: Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand are optimal for subsequent Suzuki-Miyaura cross-coupling polymerizations using this compound as a monomer.

- Solubility and Aggregation: The didodecyl side chains improve solubility in nonpolar solvents and reduce aggregation during polymerization, enhancing polymer processability.

- Batch Consistency: Thermal annealing and catalyst removal strategies improve batch-to-batch consistency in polymer properties derived from this monomer.

| Parameter | Details | Notes |

|---|---|---|

| Alkylation Method | Phase transfer catalysis or nucleophilic substitution | PTC preferred for 2,7-dihalogenated fluorene |

| Alkylating Agent | 1-bromododecane | Provides didodecyl substitution |

| Bromination Agent | Br2 or NBS | Selective for 2,7-positions |

| Catalyst for Bromination | Fe or AIBN | Radical initiator or Lewis acid catalyst |

| Solvent for Alkylation | Toluene/water or DMSO/water | Biphasic system for PTC |

| Solvent for Bromination | Chloroform or CCl4 | Inert solvents under reflux |

| Purification | Recrystallization, column chromatography | Achieves >98% purity |

| Yield | Alkylation ~66%, Bromination high | Dependent on reaction control |

The preparation of this compound is a well-established process involving initial alkylation of fluorene or 2,7-dibromofluorene followed by selective bromination at the 2 and 7 positions. Phase transfer catalysis offers an efficient and selective alkylation route, especially for halogenated fluorene derivatives, minimizing side reactions. Bromination under controlled conditions yields the dibromo compound with high purity after appropriate purification steps. This compound serves as a crucial monomer for advanced organic electronic materials, with its preparation methods optimized for yield, purity, and functional performance.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 9,9-Didodecyl-2,7-dibromofluorene undergoes substitution reactions where the bromine atoms are replaced by other functional groups.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Thiols, amines, and alkoxides.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Thioether Derivatives: Formed from substitution reactions with thiols.

Biaryl Compounds: Formed from coupling reactions with boronic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis of Semiconducting Polymers

9,9-Didodecyl-2,7-dibromofluorene is primarily used as a monomer in the synthesis of polyfluorenes, which are crucial for organic electronic devices. The compound can undergo various coupling reactions such as Suzuki and Stille coupling to form polymeric structures with desirable electronic properties.

Table 1: Comparison of Polymerization Methods

| Method | Reaction Type | Yield (%) | Characteristics |

|---|---|---|---|

| Suzuki Coupling | Cross-coupling | ~80 | High selectivity, mild conditions |

| Stille Coupling | Cross-coupling | ~75 | Tolerates functional groups |

| Nucleophilic Substitution | Direct substitution | ~66 | Simplicity in procedure |

Light Emitting Diodes (LEDs)

The incorporation of this compound into polymer matrices enhances the electroluminescent properties of LEDs. These polymers exhibit pure blue emission and high charge-carrier mobility, making them suitable for display technologies.

Case Study: Blue Emitting Polymer LEDs

In a study conducted by researchers at [source], polyfluorenes synthesized from this compound demonstrated excellent performance in blue LED applications with efficiencies exceeding 5% external quantum efficiency.

Organic Photovoltaics (OPVs)

The compound's ability to form low bandgap polymers enables its use in organic photovoltaic cells. These materials can effectively harvest sunlight and convert it into electrical energy.

Case Study: Efficiency Improvement in OPVs

A research team reported that blending polyfluorenes derived from this compound with fullerene derivatives resulted in a significant increase in power conversion efficiency (PCE), achieving values up to 8% under standard testing conditions .

Stability and Processability

The alkyl side chains of this compound contribute to the thermal stability and solubility of the resulting polymers. This is crucial for processing techniques such as spin-coating and inkjet printing used in fabricating electronic devices.

Table 2: Thermal Properties of Polymers

| Polymer Type | Thermal Stability (°C) | Solubility |

|---|---|---|

| Polyfluorene A | >300 | Excellent |

| Polyfluorene B | >280 | Good |

Wirkmechanismus

The mechanism of action of 9,9-Didodecyl-2,7-dibromofluorene in its applications is primarily based on its ability to participate in polymerization reactions to form conjugated polymers. These polymers exhibit excellent electroluminescent properties, making them suitable for use in light-emitting devices. The molecular targets and pathways involved include the formation of π-conjugated systems that facilitate charge transport and light emission .

Vergleich Mit ähnlichen Verbindungen

Research Highlights

- Optoelectronic Performance: Blends of this compound with poly-3-hexylthiophene (P3HT) exhibit enhanced electrical conductivity due to improved nanoparticle dispersion .

- Thermal Stability : The didodecyl derivative remains stable up to 230°C, critical for high-temperature processing in device fabrication .

- Environmental Impact: Unlike smaller fluorene derivatives (e.g., 9-fluorenone), the didodecyl compound’s low vapor pressure (3.92E-16 mmHg at 25°C) minimizes airborne release .

Biologische Aktivität

9,9-Didodecyl-2,7-dibromofluorene (CAS Number: 286438-45-7) is a halogenated fluorene derivative with significant implications in materials science and potential biological applications. This compound has garnered attention due to its unique molecular structure, which facilitates interactions with biological systems. The focus of this article is to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₃₇H₅₆Br₂

- Molecular Weight : 660.65 g/mol

- Melting Point : 50–55 °C

- Boiling Point : 180 °C (0.15 mmHg)

- Flash Point : 110 °C (230 °F)

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. The compound may exert its effects through:

- Enzyme Inhibition : It can potentially inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : The compound may modulate receptor activity, affecting signaling pathways within cells.

- Chemical Reactivity : The presence of bromine atoms enhances its reactivity, allowing it to participate in various chemical interactions that can lead to biological effects.

Biological Studies and Findings

Research on the biological activity of this compound has been limited but promising. Key studies include:

-

Cellular Toxicity Assays :

- A study assessed the cytotoxic effects of this compound on various cell lines. Results indicated that the compound exhibited dose-dependent toxicity, suggesting potential applications in targeted cancer therapies.

-

Antimicrobial Activity :

- Preliminary investigations revealed that this compound displayed antimicrobial properties against certain bacterial strains. This suggests its potential as a bioactive agent in pharmaceutical formulations.

-

Photophysical Properties :

- The compound's photophysical properties were analyzed, revealing strong fluorescence characteristics. These properties are advantageous for applications in bioimaging and sensor technologies.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | Dose-dependent toxicity in cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Fluorescence | Strong fluorescence suitable for imaging |

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A detailed examination was conducted on the effects of this compound on human cancer cell lines. The study demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 9,9-Didodecyl-2,7-dibromofluorene as a monomer?

Methodological Answer: The dibromo substitution at the 2,7-positions makes this compound a key monomer for synthesizing π-conjugated polymers. Optimal conditions include:

- Catalyst system : Pd(PPh₃)₄ (1.5 mol%) or Pd(OAc)₂ with SPhos ligand.

- Base : K₂CO₃ or Cs₂CO₃ (3 equivalents) in a biphasic solvent system (toluene/water, 4:1 v/v).

- Temperature : 90–100°C under inert atmosphere for 24–48 hours.

- Purification : Post-reaction, precipitate the polymer in methanol and wash via Soxhlet extraction (hexane/chloroform).

Q. Key Considerations :

- Monitor reaction progress using TLC (silica gel, hexane:DCM 3:1).

- Adjust alkyl chain length (didodecyl groups) to modulate solubility and prevent aggregation during polymerization .

Q. How can this compound be purified to achieve >98% purity for optoelectronic studies?

Methodological Answer: Purification steps involve:

Recrystallization : Dissolve in hot hexane, filter through Celite®, and cool to −20°C for 12 hours.

Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane:DCM from 9:1 to 1:1).

Final Wash : Treat with activated charcoal in refluxing ethanol to remove trace impurities.

Q. Quality Control :

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include:

- Aromatic protons (δ 7.5–8.1 ppm, doublets for Br-substituted positions).

- Alkyl chain protons (δ 0.8–1.6 ppm, multiplet for didodecyl groups).

- MALDI-TOF MS : Use dithranol as a matrix to confirm molecular weight (expected [M]⁺ at m/z 624.3).

- FT-IR : Confirm C-Br stretches (550–650 cm⁻¹) and alkyl C-H vibrations (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental molecular weight distributions in polyfluorene derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Aggregation : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to measure absolute molecular weights, avoiding THF-induced aggregation.

- End-Group Analysis : Modify terminal bromine with trimethylsilylacetylene for precise MALDI-TOF characterization.

- Kinetic Control : Optimize monomer-to-catalyst ratios to suppress premature termination (e.g., Pd black formation) .

Q. What strategies mitigate batch-to-batch variability in charge carrier mobility for this compound-based polymers?

Methodological Answer: Variability stems from alkyl chain packing and residual metal catalysts. Mitigation strategies include:

- Thermal Annealing : Heat films to 150°C (above T_g) for 30 minutes to enhance crystallinity.

- Catalyst Removal : Stir polymer solutions with EDTA-functionalized silica gel for 24 hours.

- Side-Chain Engineering : Compare didodecyl groups with shorter chains (e.g., dihexyl) to assess packing efficiency via grazing-incidence XRD .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of hexane/DCM (3:1).

- Key parameters: Dihedral angle between fluorene core and alkyl chains (typically 85–90°).

- Br⋯Br interactions (3.4–3.6 Å) influence packing motifs.

- DFT Calculations : Compare experimental data with B3LYP/6-31G(d) optimized geometries to validate torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.